molecular formula C7H14N2O2 B12347255 N-(morpholin-3-ylmethyl)acetamide

N-(morpholin-3-ylmethyl)acetamide

Cat. No.: B12347255
M. Wt: 158.20 g/mol
InChI Key: XPDWTHGEZCMCGO-UHFFFAOYSA-N
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Description

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride: is a chemical compound with the molecular formula C14H31Cl3N4O4 and a molecular weight of 425.8 g/mol. . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves the reaction of morpholine with acetamide under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound sesquihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced equipment and technology ensures the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds and materials .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science .

Mechanism of Action

The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • N-(morpholin-4-ylmethyl)acetamide
  • N-(morpholin-2-ylmethyl)acetamide
  • N-(morpholin-3-ylmethyl)propionamide

Uniqueness: N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride stands out due to its specific structure and properties, which confer unique reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-(morpholin-3-ylmethyl)acetamide

InChI

InChI=1S/C7H14N2O2/c1-6(10)9-4-7-5-11-3-2-8-7/h7-8H,2-5H2,1H3,(H,9,10)

InChI Key

XPDWTHGEZCMCGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1COCCN1

Origin of Product

United States

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